molecular formula C18H24N4O3 B6077850 3-Hydroxy-3-[[[1-(2-methoxyphenyl)pyrazol-4-yl]methylamino]methyl]-1-methylpiperidin-2-one

3-Hydroxy-3-[[[1-(2-methoxyphenyl)pyrazol-4-yl]methylamino]methyl]-1-methylpiperidin-2-one

Cat. No.: B6077850
M. Wt: 344.4 g/mol
InChI Key: CAWLHXQUHWDZMV-UHFFFAOYSA-N
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Description

3-Hydroxy-3-[[[1-(2-methoxyphenyl)pyrazol-4-yl]methylamino]methyl]-1-methylpiperidin-2-one is a complex organic compound with a unique structure that combines a pyrazole ring with a piperidinone moiety

Properties

IUPAC Name

3-hydroxy-3-[[[1-(2-methoxyphenyl)pyrazol-4-yl]methylamino]methyl]-1-methylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-21-9-5-8-18(24,17(21)23)13-19-10-14-11-20-22(12-14)15-6-3-4-7-16(15)25-2/h3-4,6-7,11-12,19,24H,5,8-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWLHXQUHWDZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)(CNCC2=CN(N=C2)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-[[[1-(2-methoxyphenyl)pyrazol-4-yl]methylamino]methyl]-1-methylpiperidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Attachment of the methoxyphenyl group:

    Formation of the piperidinone ring: This step involves the cyclization of an appropriate precursor to form the piperidinone ring.

    Coupling of the pyrazole and piperidinone moieties: This final step involves the coupling of the two moieties through a suitable linker, such as a methylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-[[[1-(2-methoxyphenyl)pyrazol-4-yl]methylamino]methyl]-1-methylpiperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product would be the corresponding ketone or aldehyde.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would depend on the substituents introduced.

Scientific Research Applications

3-Hydroxy-3-[[[1-(2-methoxyphenyl)pyrazol-4-yl]methylamino]methyl]-1-methylpiperidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-[[[1-(2-methoxyphenyl)pyrazol-4-yl]methylamino]methyl]-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-methoxyphenylacetic acid
  • 3-Methoxytyramine hydrochloride
  • 3,4-Dihydroxyphenylacetic acid

Uniqueness

What sets 3-Hydroxy-3-[[[1-(2-methoxyphenyl)pyrazol-4-yl]methylamino]methyl]-1-methylpiperidin-2-one apart from similar compounds is its unique combination of a pyrazole ring and a piperidinone moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be seen with other similar compounds.

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